6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a quinolinone core structure with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions. For example, a chloroquinolinone derivative can react with 2-methylpiperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the quinolinone core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Piperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one: Similar structure but lacks the methyl group on the piperazine ring.
6-(2-Ethylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
6-(2-Methylpiperazine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the 2-methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
88463-82-5 |
---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
6-(2-methylpiperazine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19N3O2/c1-10-9-16-6-7-18(10)15(20)12-2-4-13-11(8-12)3-5-14(19)17-13/h2,4,8,10,16H,3,5-7,9H2,1H3,(H,17,19) |
InChI Key |
DCCYKCBCKNDGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.